molecular formula C20H23ClN2O3S B278488 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide

Cat. No. B278488
M. Wt: 406.9 g/mol
InChI Key: MASOFIVJQDMCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation in the body by inhibiting the production of pro-inflammatory cytokines. N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide has also been shown to increase glucose uptake in cells, which may contribute to its potential to treat diabetes.
Biochemical and Physiological Effects:
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and reduce blood glucose levels. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential health benefits.

Advantages and Limitations for Lab Experiments

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide has advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and reducing blood glucose levels. However, the mechanism of action of this compound is not fully understood, and more research is needed to understand its potential applications fully.

Future Directions

There are several future directions for the research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide. One direction is to further study its potential applications in treating cancer, inflammation, and diabetes. Another direction is to understand the mechanism of action of this compound fully. Additionally, more research is needed to understand the potential side effects and toxicity of this compound. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide.
Conclusion:
In conclusion, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and reducing blood glucose levels, more research is needed to fully understand its potential applications and limitations.

Synthesis Methods

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide can be synthesized using different methods. One of the commonly used methods is the reaction between 4-chlorobenzenethiol and 2-methoxy-4-nitroaniline in the presence of a base to form 4-[(4-chlorophenyl)thio]-2-methoxyaniline. This compound is then reacted with acetic anhydride to form N-acetyl-4-[(4-chlorophenyl)thio]-2-methoxyaniline. The final step involves the reaction of N-acetyl-4-[(4-chlorophenyl)thio]-2-methoxyaniline with pentanoyl chloride in the presence of a base to form N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide.

Scientific Research Applications

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. In addition, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide has been studied for its potential to treat diabetes and has shown promising results in reducing blood glucose levels.

properties

Product Name

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-methoxyphenyl]pentanamide

InChI

InChI=1S/C20H23ClN2O3S/c1-3-4-5-19(24)23-17-11-8-15(12-18(17)26-2)22-20(25)13-27-16-9-6-14(21)7-10-16/h6-12H,3-5,13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

MASOFIVJQDMCRK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.